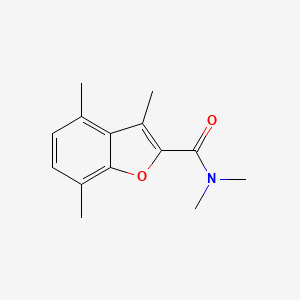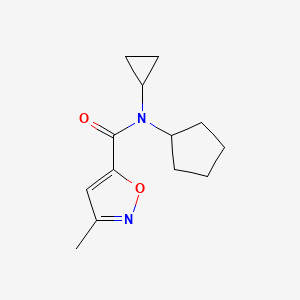![molecular formula C14H30N4O3S B7547781 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine inhibits serine proteases by covalently modifying the active site of the enzyme. It forms a stable complex with the enzyme, preventing substrate binding and catalytic activity. 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine is a reversible inhibitor, and its activity can be reversed by the addition of reducing agents such as dithiothreitol.
Biochemical and physiological effects:
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protease inhibitor, 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine has been shown to inhibit the activity of phospholipase A2 and cyclooxygenase, enzymes involved in the production of inflammatory mediators. 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine as a protease inhibitor is its broad specificity. It inhibits a wide range of serine proteases, making it useful in a variety of experimental settings. Additionally, 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine is relatively stable and can be stored at room temperature for extended periods of time. However, 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine has some limitations. It is a reversible inhibitor, meaning that its activity can be reversed by reducing agents. Additionally, 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine can be toxic to cells at high concentrations, so care must be taken when using it in cell-based experiments.
Future Directions
There are several future directions for the use of 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine in scientific research. One area of interest is the development of 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine analogs with improved specificity and potency. Additionally, 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine could be used in combination with other inhibitors to target multiple pathways simultaneously. Finally, 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine could be used in the development of new therapeutics for diseases such as cancer and inflammation.
Synthesis Methods
The synthesis method of 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine involves the reaction of 4-(2-propan-2-yloxyethyl)piperazine with methyl 4-chlorobenzenesulfonate in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine, which can be purified by recrystallization.
Scientific Research Applications
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine is widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit a variety of serine proteases, including trypsin, chymotrypsin, and thrombin. 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine is also used as a general protease inhibitor in cell lysis buffers to prevent protein degradation during sample preparation. Additionally, 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine is used in the purification of recombinant proteins to prevent proteolytic degradation.
properties
IUPAC Name |
1-methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O3S/c1-14(2)21-13-12-16-6-10-18(11-7-16)22(19,20)17-8-4-15(3)5-9-17/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTGWSMNAZLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)